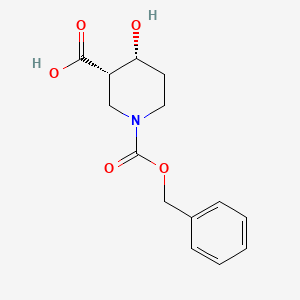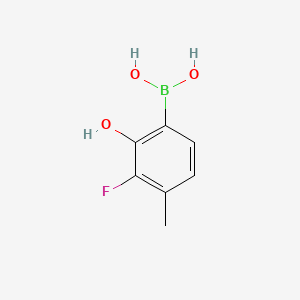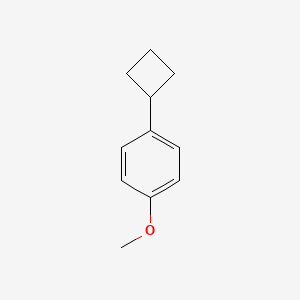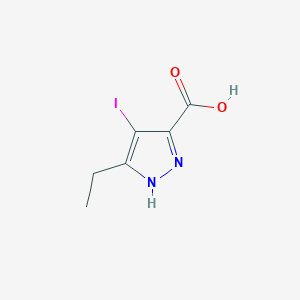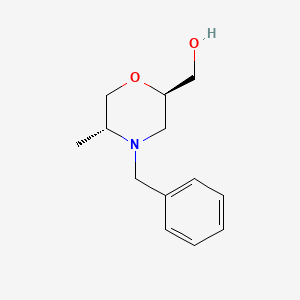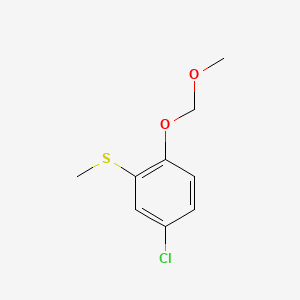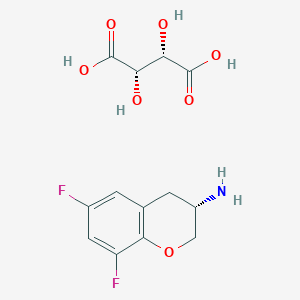
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that combines a chroman structure with fluorine substitutions and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Amination: The amine group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Dihydroxysuccinate Moiety: This step involves the reaction of the amine with a dihydroxysuccinic acid derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties due to its fluorinated structure.
Mecanismo De Acción
The mechanism of action of (S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Difluorochroman-3-amine: Lacks the dihydroxysuccinate moiety.
Chroman-3-amine: Lacks fluorine substitutions.
(2S,3S)-2,3-Dihydroxysuccinate: Lacks the chroman structure.
Uniqueness
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate is unique due to the combination of its fluorinated chroman structure and the dihydroxysuccinate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H15F2NO7 |
|---|---|
Peso molecular |
335.26 g/mol |
Nombre IUPAC |
(3S)-6,8-difluoro-3,4-dihydro-2H-chromen-3-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H9F2NO.C4H6O6/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;5-1(3(7)8)2(6)4(9)10/h1,3,7H,2,4,12H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1 |
Clave InChI |
KFFVIGZTINBPML-ZZQRGORHSA-N |
SMILES isomérico |
C1[C@@H](COC2=C1C=C(C=C2F)F)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1C(COC2=C1C=C(C=C2F)F)N.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


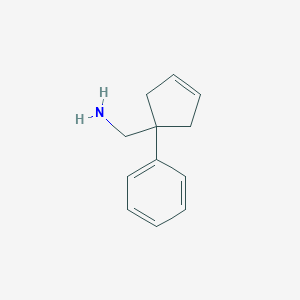
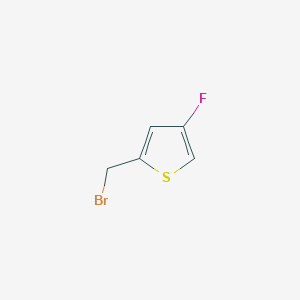
![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)

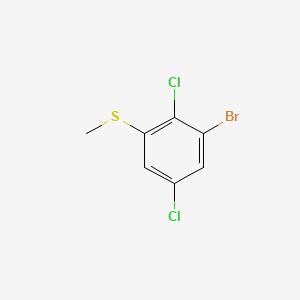
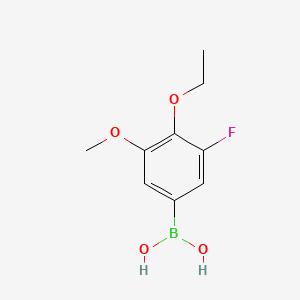
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
